Cas no 33616-92-1 (2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl)

2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl structure
33616-92-1 structure
Product Name:2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl
CAS No:33616-92-1
MF:C12Br2F8
MW:455.923629760742
CID:1465391
PubChem ID:182135
Update Time:2025-04-20

2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl
    • 1,2-dibromo-3,4,5-trifluoro-6-(2,3,4,5,6-pentafluorophenyl)benzene
    • DTXSID40187309
    • dibromooctafluorobiphenyl
    • 33616-92-1
    • SCHEMBL9394311
    • Biphenyl, dibromooctafluoro-
    • Inchi: 1S/C12Br2F8/c13-3-1(5(15)9(19)8(18)4(3)14)2-6(16)10(20)12(22)11(21)7(2)17
    • InChI Key: UIBIVEMPTHZRRO-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C(=C(C=1C1C(=C(C(=C(C=1F)F)F)F)F)F)F)F)Br

Computed Properties

  • Exact Mass: 453.8238
  • Monoisotopic Mass: 453.82390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 2.065
  • Boiling Point: 283.1°C at 760 mmHg
  • Flash Point: 125°C
  • Refractive Index: 1.511
  • PSA: 0

2,3-dibromo-2',3',4,4',5,5',6,6'-octafluorobiphenyl Related Literature

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